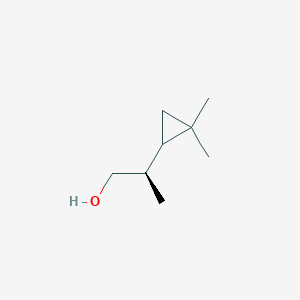
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is a compound that combines the structural features of nicotinamide and thiophene. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science.
Applications De Recherche Scientifique
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Agriculture: Derivatives of this compound have shown fungicidal activity, making them useful in the development of new pesticides.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide typically involves the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of thiophene-2-ylamine with an isocyanate to form the thiophen-2-yl urea derivative.
Coupling with Nicotinic Acid Derivative: The thiophen-2-yl urea derivative is then coupled with a nicotinic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Mécanisme D'action
The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and nicotinamide moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Nicotinamide Derivatives: Compounds like N-(thiophen-2-yl)nicotinamide and N-(pyridin-3-yl)nicotinamide are structurally related.
Uniqueness
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is unique due to the combination of the thiophene and nicotinamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZUGXAUQNHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

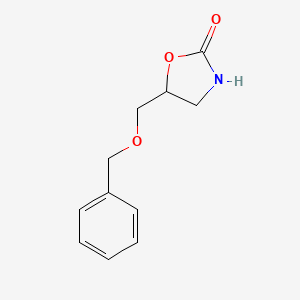
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)
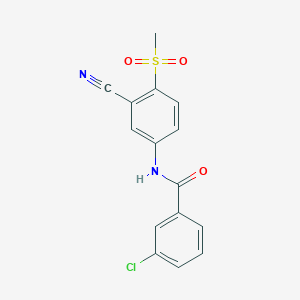
![4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2809282.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE](/img/structure/B2809283.png)



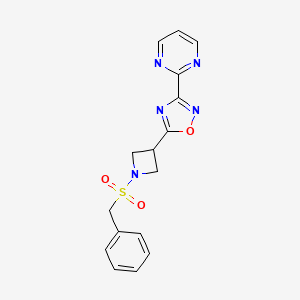
![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)
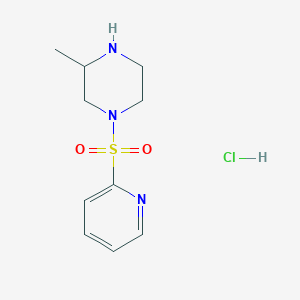
![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)
